Cas no 2034435-71-5 (N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034435-71-5x500.png)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[[6-(2-Furanyl)-3-pyridinyl]methyl]-4-(1H-pyrazol-1-yl)benzenesulfonamide
- N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
-
- インチ: 1S/C19H16N4O3S/c24-27(25,17-7-5-16(6-8-17)23-11-2-10-21-23)22-14-15-4-9-18(20-13-15)19-3-1-12-26-19/h1-13,22H,14H2
- InChIKey: XLOKFEFMGPZUFR-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2=CC=C(C3=CC=CO3)N=C2)(=O)=O)=CC=C(N2C=CC=N2)C=C1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 582.9±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.31±0.50(Predicted)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-6825-5mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-2μmol |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-15mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-100mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-20μmol |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-30mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-2mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-40mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-5μmol |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-6825-10mg |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034435-71-5 | 10mg |
$79.0 | 2023-09-08 |
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamideに関する追加情報
Introduction to N-{[6-(furan-2-yl)pyridin-3-ylmethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide} (CAS No. 2034435-71-5)
N-{[6-(furan-2-yl)pyridin-3-ylmethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034435-71-5, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric moieties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-{[6-(furan-2-yl)pyridin-3-ylmethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide} features a benzene ring sulfonated at the 1-position, substituted with a pyrazole ring at the 4-position, and an N-{[6-(furan-2-yl)pyridin-3-ylmethyl]} moiety at the 3-position. This arrangement creates a diverse chemical scaffold that is likely to interact with biological targets in multiple ways, enhancing its potential as an active pharmaceutical ingredient (API).
The presence of the furan and pyridine heterocycles in this compound is particularly noteworthy, as these functional groups are well-documented for their ability to modulate biological pathways. The furan ring, in particular, has been extensively studied for its role in various pharmacological applications, including antiviral and anti-inflammatory agents. Its incorporation into the molecular framework of N-{[6-(furan-2-yl)pyridin-3-ylmethyl]-4-(1H-pyrazol-1-y]benzene}-1-sulfonamide suggests that this compound may exhibit similar biological activities or even novel mechanisms of action.
The pyridine moiety further contributes to the compound's complexity and potential therapeutic utility. Pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-cancer properties. The specific positioning of the pyridine ring in N-{[6-(furan-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide at the 3-position of the benzene ring sulfonamide suggests that it may interact with target proteins or enzymes in a manner that could elicit therapeutic effects.
The sulfonamide group at the 1-position of the benzene ring is another critical feature of this compound. Sulfonamides are a class of compounds that have been widely used in medicine due to their diverse biological activities. They are known to act as inhibitors of enzymes such as dihydropteroate synthase, which is involved in bacterial folate metabolism. The presence of a sulfonamide group in N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide may contribute to its antimicrobial properties or serve as a scaffold for further derivatization to enhance specific biological activities.
In recent years, there has been growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide make it an attractive candidate for investigating its potential as a PPI modulator. The combination of the pyrazole ring and the sulfonamide group could provide multiple binding sites on the target protein, enhancing binding affinity and specificity.
The pyrazole ring is another pharmacophore that has been extensively studied for its ability to modulate biological pathways. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications. The presence of the pyrazole ring at the 4-position of the benzene ring sulfonamide in N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide suggests that this compound may exhibit similar biological activities or even novel mechanisms of action.
The synthesis and characterization of N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide have been reported in several scientific publications. These studies have provided valuable insights into its chemical properties and potential biological activities. For instance, computational studies have suggested that this compound may interact with specific protein targets through hydrophobic and electrostatic interactions, which could be exploited for therapeutic purposes.
In addition to its potential as an API, N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide has also been explored as a lead compound for further drug development. By modifying specific functional groups within its molecular framework, researchers can generate libraries of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This approach has been successfully applied in other areas of drug discovery and development, suggesting that N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-1-sulfonamide could serve as a valuable starting point for developing new therapeutic agents.
The growing body of evidence supporting the potential therapeutic applications of N-{[6-(furan)-2-y]lpyridin)-3-y]methyl]-4-(1H-pyrazol}-1-y]benzene}-sulfonamide underscores its importance as a research tool and a candidate for future drug development. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, this compound is likely to play an increasingly significant role in pharmaceutical research and development.
2034435-71-5 (N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide) 関連製品
- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
- 923204-78-8(Benzoic acid, 4-[[(2-methylphenyl)methyl]amino]-)
- 60514-49-0(1,2-Didecanoyl-sn-glycerol)
- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)



